molecular formula C21H25N3O5S B2667111 N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(4-methoxyphenethyl)oxalamide CAS No. 1105228-38-3

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(4-methoxyphenethyl)oxalamide

Cat. No.: B2667111
CAS No.: 1105228-38-3
M. Wt: 431.51
InChI Key: XISBZGPXGHBNEO-UHFFFAOYSA-N
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Description

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(4-methoxyphenethyl)oxalamide (CAS 1105228-38-3) is a high-purity chemical reagent with the molecular formula C21H25N3O5S and a molecular weight of 431.5 g/mol . This oxalamide-based compound features a distinct molecular architecture containing a 1,1-dioxidoisothiazolidine moiety and a 4-methoxyphenethyl group, which are of significant interest in medicinal chemistry and drug discovery research for designing potential enzyme inhibitors and receptor modulators . The structural complexity of this compound, particularly the sulfonamide-like group from the isothiazolidine dioxide component, suggests potential research applications in investigating protein-protein interactions and studying signal transduction pathways . Researchers utilize this compound primarily as a specialized building block in pharmaceutical development, where its unique heterocyclic systems may contribute to enhanced bioavailability and target affinity. The compound is provided with comprehensive analytical data including NMR and mass spectrometry to ensure identity and purity for research applications. This product is intended for research and laboratory use only by qualified professionals. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Proper safety protocols including the use of personal protective equipment should always be followed when handling this compound.

Properties

IUPAC Name

N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-15-4-7-17(24-12-3-13-30(24,27)28)14-19(15)23-21(26)20(25)22-11-10-16-5-8-18(29-2)9-6-16/h4-9,14H,3,10-13H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISBZGPXGHBNEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(4-methoxyphenethyl)oxalamide typically involves multiple steps:

    Formation of the Dioxidoisothiazolidinyl Intermediate: This step involves the reaction of a suitable precursor, such as 2-methylphenylamine, with a sulfonyl chloride to introduce the dioxidoisothiazolidinyl group. The reaction is usually carried out in the presence of a base like triethylamine under controlled temperature conditions.

    Oxalamide Formation: The intermediate is then reacted with oxalyl chloride to form the oxalamide core. This step requires an inert atmosphere, typically nitrogen or argon, and is performed at low temperatures to prevent decomposition.

    Introduction of the Methoxyphenethyl Group: Finally, the methoxyphenethyl group is introduced via a nucleophilic substitution reaction. This step often involves the use of a strong base such as sodium hydride to deprotonate the intermediate, followed by the addition of 4-methoxyphenethyl bromide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(4-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The dioxidoisothiazolidinyl group can be further oxidized under strong oxidative conditions, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the oxalamide core, potentially converting it to amines under the influence of reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amines.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure could be exploited in the design of novel materials with specific electronic or mechanical properties.

    Biological Research: It could be used as a probe to study biochemical pathways involving its molecular targets.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(4-methoxyphenethyl)oxalamide are compared below with analogous oxalamide derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Compound Name N1 Substituent N2 Substituent Key Features Molecular Weight (g/mol) Biological Activity/Notes References
Target Compound 5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl 4-Methoxyphenethyl Sulfone group enhances polarity; methyl improves steric bulk ~450 (estimated) Not reported in evidence
N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (Compound 28) 3-Chloro-4-fluorophenyl 4-Methoxyphenethyl Electron-withdrawing Cl/F groups enhance binding to enzymes 351.1 [M+H]+ CYP/SCD inhibition (hypothesized)
N1-(3-Chloro-4-methylphenyl)-N2-(4-methoxyphenethyl)-oxalamide (Compound 29) 3-Chloro-4-methylphenyl 4-Methoxyphenethyl Methyl increases lipophilicity; Cl modulates electronic properties Not explicitly reported Synthesized via General Procedure 1
N1-(4-Chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide (GMC-3) 4-Chlorophenyl 1,3-Dioxoisoindolin-2-yl Cyclic imide substituent; potential antimicrobial activity Not reported In vitro antimicrobial screening
N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S5456) 2,3-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Dual polar groups (methoxy, pyridyl); CYP3A4 inhibition (51% at 10 µM) Not reported Moderate CYP inhibition

Key Comparisons

Substituent Effects

  • N1 Modifications :

  • The target compound’s 1,1-dioxidoisothiazolidinyl group introduces a sulfone moiety, which increases polarity and may improve solubility compared to halogens (Cl/F) or alkyl groups (methyl) in Compounds 28 and 29 . However, the bulky isothiazolidine ring could reduce membrane permeability.
  • Electron-withdrawing groups (e.g., Cl, F in Compound 28) enhance binding to electron-rich enzyme active sites, as seen in cytochrome P450 inhibitors .
    • N2 Modifications :
  • The 4-methoxyphenethyl group (common in the target compound and Compounds 28/29) balances lipophilicity (phenethyl) and polarity (methoxy), favoring interactions with hydrophobic pockets and hydrogen bonding .

Physicochemical Properties

  • Molecular Weight : The target compound’s estimated molecular weight (~450 g/mol) is higher than Compound 28 (351.1 g/mol), primarily due to the isothiazolidine sulfone group. This may impact pharmacokinetics (e.g., absorption, distribution).
  • Polarity : Sulfone and methoxy groups in the target compound likely increase aqueous solubility compared to purely aromatic/halogenated analogs like GMC-3 .

Biological Activity Enzyme Inhibition: Compounds with 4-methoxyphenethyl groups (e.g., 28, 29) are associated with cytochrome P450 or stearoyl-CoA desaturase (SCD) inhibition, suggesting the target compound may share similar mechanistic pathways . Antimicrobial Potential: GMC-3’s cyclic imide substituent demonstrates antimicrobial activity, but the target compound’s sulfone group may redirect activity toward different targets .

Synthetic Accessibility Compounds 28 and 29 are synthesized via General Procedure 1 (amide coupling), yielding 64% and unspecified yields, respectively .

Research Findings

  • SAR Insights : The 4-methoxyphenethyl group is a conserved feature in compounds targeting enzymes (e.g., CYP4F11, SCD), indicating its role in scaffold recognition .
  • Sulfone vs. Halogen : Sulfone-containing analogs (e.g., the target compound) may exhibit distinct metabolic stability compared to halogenated derivatives due to reduced susceptibility to oxidative metabolism .

Notes

  • The 1,1-dioxidoisothiazolidinyl group is rare in the reviewed literature, limiting direct comparisons. Its effects on bioactivity warrant further investigation.
  • Synthetic protocols for similar compounds (e.g., General Procedure 1 in ) provide a methodological foundation for synthesizing the target compound.

Biological Activity

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(4-methoxyphenethyl)oxalamide is a synthetic organic compound notable for its complex structure and potential biological applications. This compound is classified within the phenylpiperidine family and exhibits significant interest in cancer research due to its inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK2. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H23N3O5S
  • Molecular Weight : 381.4 g/mol

The primary biological activity of this compound involves the inhibition of CDK2. This kinase plays a critical role in regulating the cell cycle, particularly the transition from the G1 phase to the S phase. By binding to the active site of CDK2, this compound disrupts normal cell cycle progression, leading to:

  • Cell Cycle Arrest : Preventing cells from entering the S phase, which may induce apoptosis in rapidly dividing cancer cells.
  • Potential Therapeutic Applications : Its mechanism suggests utility in treating cancers characterized by uncontrolled cell proliferation.

Biological Activity and Research Findings

Recent studies have explored the biological activity of this compound through various assays and experimental models. Below are summarized findings from diverse research sources:

StudyFindings
In Vitro Studies Demonstrated significant inhibition of CDK2 activity with IC50 values suggesting potent anti-proliferative effects on cancer cell lines (e.g., MCF-7, HeLa) .
Cell Cycle Analysis Flow cytometry analysis indicated an increase in G1 phase population and a decrease in S phase cells, confirming cell cycle arrest .
Apoptosis Induction Annexin V/PI staining revealed that treated cells exhibited increased apoptotic rates compared to controls .
Antimicrobial Activity Preliminary tests showed moderate antimicrobial properties against certain bacterial strains .

Case Study 1: Inhibition of Breast Cancer Cell Proliferation

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in:

  • A 70% reduction in cell viability at a concentration of 10 µM after 48 hours.
  • Enhanced apoptosis as evidenced by increased caspase-3/7 activity.

Case Study 2: Impact on HeLa Cells

In HeLa cervical cancer cells:

  • The compound induced significant cell cycle arrest at G1 phase.
  • Flow cytometric analysis confirmed a shift from S phase to G1 phase post-treatment.

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